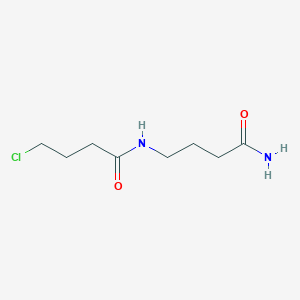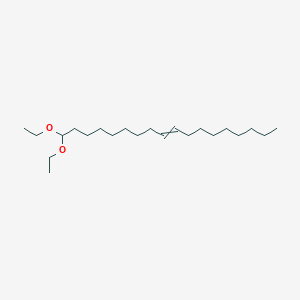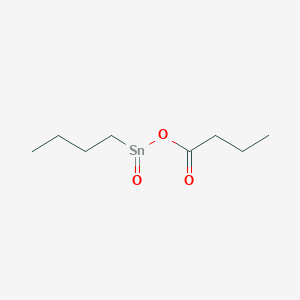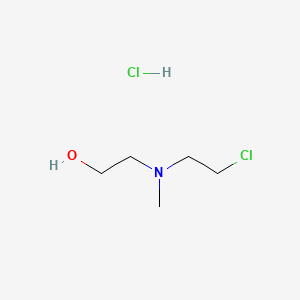
4-Nitrophenyl (5,5-dimethylhexyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl (5,5-dimethylhexyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and have various applications in different fields such as chemistry, biology, and medicine. This compound is known for its stability and reactivity under specific conditions, making it a valuable reagent in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl (5,5-dimethylhexyl)carbamate typically involves the reaction of 4-nitrophenyl chloroformate with 5,5-dimethylhexylamine. The reaction is carried out in the presence of a base, such as triethylamine, at room temperature. The general reaction scheme is as follows:
4-Nitrophenyl chloroformate+5,5-dimethylhexylamine→4-Nitrophenyl (5,5-dimethylhexyl)carbamate+HCl
The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrophenyl (5,5-dimethylhexyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under basic conditions to yield 4-nitrophenol and 5,5-dimethylhexylamine.
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions where the 4-nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a base such as sodium hydroxide at elevated temperatures.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
Applications De Recherche Scientifique
4-Nitrophenyl (5,5-dimethylhexyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of amines and alcohols.
Biology: Employed in the study of enzyme kinetics and as a substrate for enzyme assays.
Medicine: Investigated for its potential antimicrobial and antioxidant activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Nitrophenyl (5,5-dimethylhexyl)carbamate involves the formation of a covalent bond with the target molecule. The 4-nitrophenyl group acts as a leaving group, facilitating the nucleophilic attack by the target molecule. This results in the formation of a stable carbamate linkage, which can be further modified or hydrolyzed under specific conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl chloroformate: Used as a precursor in the synthesis of various carbamates.
4-Nitrophenyl acetate: Another compound with a similar structure, used in different synthetic applications.
Uniqueness
4-Nitrophenyl (5,5-dimethylhexyl)carbamate is unique due to its specific reactivity and stability under mild conditions. Its ability to act as a protecting group for amines and alcohols makes it a valuable reagent in organic synthesis. Additionally, its potential antimicrobial and antioxidant activities add to its significance in medicinal chemistry .
Propriétés
Numéro CAS |
63321-55-1 |
|---|---|
Formule moléculaire |
C15H22N2O4 |
Poids moléculaire |
294.35 g/mol |
Nom IUPAC |
(4-nitrophenyl) N-(5,5-dimethylhexyl)carbamate |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)10-4-5-11-16-14(18)21-13-8-6-12(7-9-13)17(19)20/h6-9H,4-5,10-11H2,1-3H3,(H,16,18) |
Clé InChI |
KKADRRHGMDHCLO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCCCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


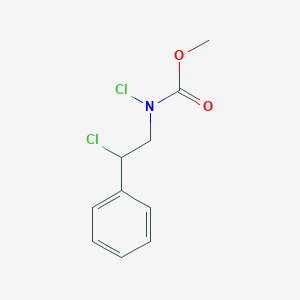
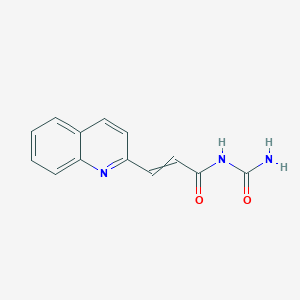
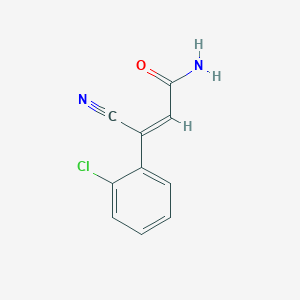

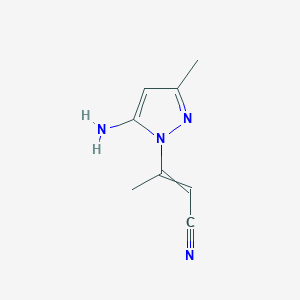
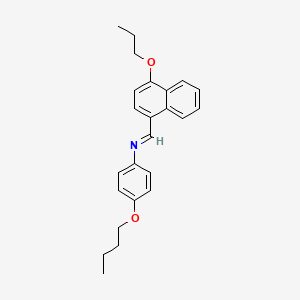

![2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B14502294.png)
